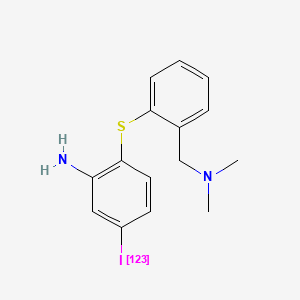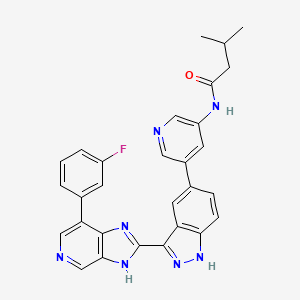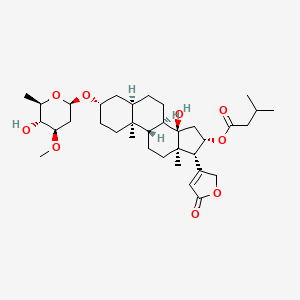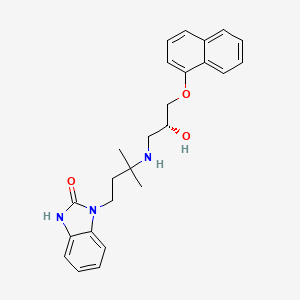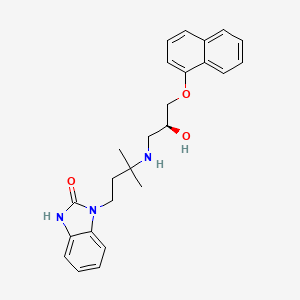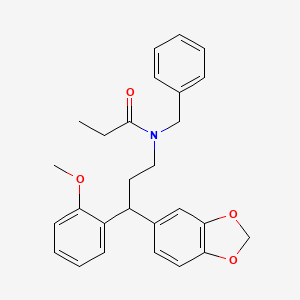
AGX51
Vue d'ensemble
Description
AGX51 est un antagoniste et dégradeur pan-inhibiteur de protéines de liaison à l'ADN de première classe. Il inhibe l'interaction entre la protéine inhibitrice de liaison à l'ADN 1 et E47, conduisant à la dégradation des protéines inhibitrices de liaison à l'ADN médiée par l'ubiquitine, à l'arrêt de la croissance cellulaire et à une viabilité cellulaire réduite. This compound a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans les lignées cellulaires du cancer du sein triple négatif .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'AGX51 implique plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure centrale : Ceci implique une série de réactions de condensation pour former la structure hétérocyclique centrale.
Fonctionnalisation : Introduction de divers groupes fonctionnels par des réactions de substitution.
Purification : Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée.
Méthodes de production industrielle
La production industrielle d'this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser le coût. Cela pourrait inclure :
Mise à l'échelle des conditions de réaction : Ajustement de la température, de la pression et des systèmes de solvants pour s'adapter à la production à grande échelle.
Automatisation : Utilisation de systèmes automatisés pour un contrôle précis des conditions de réaction.
Contrôle de la qualité : Mise en œuvre de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
AGX51 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.
Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'this compound.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes alkyles ou aryles.
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des protéines de liaison à l'ADN.
Biologie : Investigue le rôle des protéines inhibitrices de liaison à l'ADN dans la différenciation et la prolifération cellulaires.
Médecine : Explore des applications thérapeutiques potentielles dans le traitement du cancer, en particulier en ciblant le cancer du sein triple négatif.
Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques ciblant les protéines de liaison à l'ADN.
Mécanisme d'action
This compound exerce ses effets en inhibant l'interaction entre la protéine inhibitrice de liaison à l'ADN 1 et E47. Cette inhibition conduit à la dégradation des protéines inhibitrices de liaison à l'ADN médiée par l'ubiquitine, entraînant un arrêt de la croissance cellulaire et une viabilité réduite. Les cibles moléculaires comprennent diverses protéines inhibitrices de liaison à l'ADN, et les voies impliquées sont principalement liées à la régulation du cycle cellulaire et à l'apoptose .
Applications De Recherche Scientifique
AGX51 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of DNA-binding proteins.
Biology: Investigates the role of inhibitor of DNA-binding proteins in cell differentiation and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting triple-negative breast cancer.
Industry: Potential use in the development of new pharmaceuticals targeting DNA-binding proteins.
Mécanisme D'action
AGX51 exerts its effects by inhibiting the interaction between inhibitor of DNA-binding protein 1 and E47. This inhibition leads to the ubiquitin-mediated degradation of inhibitor of DNA-binding proteins, resulting in cell growth arrest and reduced viability. The molecular targets include various inhibitor of DNA-binding proteins, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
AGX52 : Un autre antagoniste inhibiteur de protéine de liaison à l'ADN avec une structure centrale légèrement différente.
AGX53 : Fonction similaire mais avec des groupes fonctionnels différents, conduisant à des variations d'activité biologique.
Unicité d'AGX51
This compound est unique en raison de sa forte puissance et de sa spécificité pour les protéines inhibitrices de liaison à l'ADN. Il a montré une efficacité significative dans les modèles précliniques de cancer du sein triple négatif, ce qui en fait un candidat prometteur pour un développement futur .
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRADCMOCDMFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



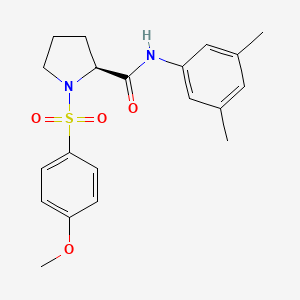
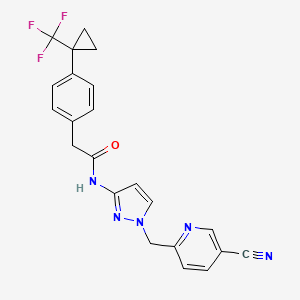
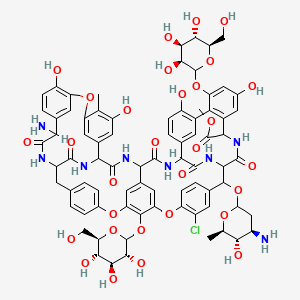


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)

